molecular formula C23H17Cl2FN2O2 B2544999 1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one CAS No. 317833-35-5

1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one

Cat. No.: B2544999
CAS No.: 317833-35-5
M. Wt: 443.3
InChI Key: ZJCBEEARPWEQHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-fluorobenzamidine hydrochloride and 2,4-dichlorophenylacetone in the presence of potassium carbonate (K2CO3) and dry ethanol (EtOH) in an oven-dried round bottom flask . The resulting product is purified by column chromatography to yield the desired compound .


Molecular Structure Analysis

The molecular structure of this compound has been determined using crystallographic methods . The crystal structure is orthorhombic with a space group of Pbca (no. 61). The unit cell dimensions are a = 9.6732 (3) Å, b = 15.5602 (5) Å, and c = 19.0881 (6) Å . The molecular structure includes various atoms such as carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), and nitrogen (N) with specific atomic coordinates .

Scientific Research Applications

Quinoxaline Derivatives

Quinoxaline and its derivatives, including the compound of interest, are recognized for their diverse applications in the field of pharmaceuticals and as catalysts' ligands. These compounds are known for their antitumoral properties and are often used as dyes and antibiotics. The complex chemistry of quinoxaline derivatives allows for a variety of biomedical applications, such as antimicrobial activities and the treatment of chronic and metabolic diseases. Modifying the quinoxaline structure can lead to a wide array of biomedical applications, highlighting its versatility as a lead molecule in drug discovery and development (Pareek & Kishor, 2015), (Pereira et al., 2015).

Electron Deficient Aromatic Systems

Derivatives like 1,4,5,8,9,12-hexaazatriphenylene (HAT), which fall under the same category as the compound , serve as the basic scaffold for larger 2D N-substituted polyheterocyclic aromatics. These compounds are utilized in a variety of applications, including n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, microporous polymers for energy storage, and nano and microstructures. The significance of HAT and its derivatives in organic materials and nanoscience underscores the importance of such electron-deficient aromatic systems in scientific research (Segura et al., 2015).

Optoelectronic Applications

Quinazolines, closely related to quinoxalines, are extensively studied for their broad spectrum of biological activities. Recent research highlights the use of quinazoline derivatives in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is of significant value for creating novel optoelectronic materials, illustrating the potential of such compounds in advancing technology in this field (Lipunova et al., 2018).

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O2/c1-14-22(29)27(13-16-6-9-17(24)12-19(16)25)20-4-2-3-5-21(20)28(14)23(30)15-7-10-18(26)11-8-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCBEEARPWEQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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